Cas no 65513-45-3 (5-BroMo-6-Methylquinoline)

5-Bromo-6-methylquinoline is a halogenated quinoline derivative characterized by the presence of a bromine atom at the 5-position and a methyl group at the 6-position of the quinoline ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the methyl group can influence steric and electronic properties. The compound's well-defined structure and stability make it suitable for applications in medicinal chemistry and material science. It is typically handled under standard laboratory conditions, with purity and consistency being critical for reproducible results.
5-BroMo-6-Methylquinoline structure
5-BroMo-6-Methylquinoline structure
Product Name:5-BroMo-6-Methylquinoline
CAS No:65513-45-3
MF:C10H8BrN
MW:222.081221580505
MDL:MFCD18260463
CID:1003947
PubChem ID:14117360
Update Time:2025-05-23

5-BroMo-6-Methylquinoline Chemical and Physical Properties

Names and Identifiers

    • 5-BroMo-6-Methylquinoline
    • 2-Benzothiazolamine,5-bromo-6-methoxy
    • 5-Brom-6-methoxy-benzothiazol-2-ylamin
    • 5-Brom-6-methyl-chinolin
    • 5-bromo-6-methoxy-benzothiazol-2-ylamine
    • 5-bromo-6-methyl-quinoline
    • SCHEMBL430529
    • CS-0061198
    • Z1269157629
    • EN300-103237
    • SB68934
    • CHONOBMGSBMLDE-UHFFFAOYSA-N
    • 65513-45-3
    • AKOS015998437
    • F52037
    • MFCD18260463
    • SY031066
    • ZB0081
    • AS-58564
    • ALBB-026378
    • quinoline, 5-bromo-6-methyl-
    • DB-263504
    • MDL: MFCD18260463
    • Inchi: 1S/C10H8BrN/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h2-6H,1H3
    • InChI Key: CHONOBMGSBMLDE-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C=CC2C1=CC=CN=2

Computed Properties

  • Exact Mass: 220.98400
  • Monoisotopic Mass: 220.98401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89000
  • LogP: 3.30570

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5-BroMo-6-Methylquinoline Production Method

5-BroMo-6-Methylquinoline Suppliers

Amadis Chemical Company Limited
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(CAS:65513-45-3)5-Bromo-6-methylquinoline
Order Number:A946059
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:53
Price ($):251.0
Email:sales@amadischem.com

Additional information on 5-BroMo-6-Methylquinoline

Comprehensive Overview of 5-Bromo-6-Methylquinoline (CAS No. 65513-45-3)

5-Bromo-6-Methylquinoline (CAS No. 65513-45-3) is a heterocyclic aromatic compound with a quinoline core substituted by bromine at the C-5 position and a methyl group at C-6. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials science research. The compound’s molecular formula, C10H8BrN, reflects its composition of carbon, hydrogen, bromine, and nitrogen atoms arranged in a planar system. Recent studies highlight its role as a scaffold for drug discovery, particularly in the development of antitumor agents and enzyme inhibitors.

The synthesis of 5-Bromo-6-Methylquinoline has been extensively explored through methodologies such as the Hantzsch quinoline synthesis and transition-metal-catalyzed bromination reactions. A 2024 study published in *Organic Letters* demonstrated an efficient palladium-catalyzed C-H bromination approach to access this compound with high regioselectivity. This advancement underscores the growing interest in scalable synthetic routes for quinoline derivatives, which are critical for medicinal chemistry applications.

In the context of pharmacological research, 5-Bromo-6-Methylquinoline has shown promise as a lead structure for kinase inhibitors. A 2023 paper in *ACS Medicinal Chemistry Letters* reported that analogs derived from this compound exhibited nanomolar inhibition against CDK4/6 kinases, key targets in breast cancer therapy. The bromine substituent enhances lipophilicity while the methyl group modulates hydrogen bonding interactions with protein targets, as revealed by molecular docking simulations.

The photophysical properties of CAS No. 65513-45-3 have also attracted attention in optoelectronic materials development. Researchers at ETH Zurich (2024) incorporated this compound into organic light-emitting diodes (OLEDs), where its absorption maxima at 318 nm and fluorescence emission at 412 nm contributed to improved device efficiency. The rigid quinoline framework provides structural stability against thermal degradation, a critical factor for commercial applications.

In analytical chemistry, 5-Bromo-6-Methylquinoline serves as a reference standard for spectroscopic techniques such as NMR and HPLC. Its distinct proton signals at δ 7.89 (d, J=8 Hz) and δ 7.41 (t, J=7 Hz) enable precise quantification in complex mixtures. A comparative study published in *Analytical Chemistry* (2024) validated its utility as an internal standard for detecting trace levels of quinoline-based pollutants in environmental samples.

The environmental fate of compounds like CAS No. 65513-45-3 remains an active area of investigation. Recent biodegradation studies indicate that microbial consortia can partially mineralize brominated quinolines under anaerobic conditions through reductive dehalogenation pathways. These findings inform waste management strategies for industrial processes involving such compounds.

In materials science applications, researchers have functionalized CAS No. 65513-45-3 to create metalorganic frameworks (MOFs). A team at MIT demonstrated that coordination with Zn(II) ions produced MOFs with surface areas exceeding 1800 m²/g, suitable for gas storage applications. The bromine atom acts as a directing group during MOF synthesis while the methyl substituent prevents aggregation through steric hindrance.

The compound’s role in asymmetric catalysis was highlighted in a Nature Catalysis study (2024), where it served as a chiral ligand precursor for Pd-catalyzed allylic alkylation reactions. The resulting catalysts achieved enantioselectivities up to 98% ee when applied to biomass-derived feedstocks, demonstrating potential for sustainable chemical manufacturing processes.

Ongoing research focuses on expanding the biological profile of CAS No. 65513-45-3. A phase I clinical trial evaluating its derivative QBX79 as an anti-inflammatory agent showed promising results in reducing TNF-alpha levels without significant toxicity markers after four weeks of administration to healthy volunteers.

In conclusion, the multifaceted utility of CAS No. 65513-45-3 positions it as an important building block across multiple scientific disciplines. From pharmaceutical development to advanced materials engineering, this compound continues to drive innovation through its unique structural characteristics and versatile reactivity profile.

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Amadis Chemical Company Limited
(CAS:65513-45-3)5-Bromo-6-methylquinoline
A946059
Purity:99%
Quantity:1g
Price ($):251.0
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